Rubiginone D2

Description

This compound has been reported in Streptomyces with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

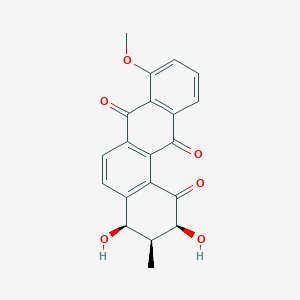

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWLEGGRHIXAH-KDLNQGCSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Origin of Rubiginone D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, biosynthesis, and biological activities of Rubiginone D2, a member of the angucycline family of antibiotics. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying molecular pathways.

Introduction and Origin

This compound is a polyketide antibiotic that was first isolated from the actinomycete Streptomyces sp. strain Gö N1/5.[1] Rubiginones, as a subclass of angucyclines, are characterized by a tetracyclic benz[a]anthracene framework and have garnered significant interest due to their diverse biological activities, including antibacterial and potent cytotoxic effects against various tumor cell lines.[1][2] While originally discovered in Streptomyces sp. Gö N1/5, other rubiginone analogues have been isolated from different actinomycetes, such as Streptomyces griseorubiginosus.[2]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. While the specific biosynthetic gene cluster for this compound in Streptomyces sp. Gö N1/5 has not been fully elucidated, a plausible pathway has been proposed based on the characterization of the rub gene cluster in Streptomyces sp. CB02414, which produces a series of related rubiginones.[2][3]

The biosynthesis is initiated with the loading of an acetate starter unit, followed by nine successive extensions with malonyl-CoA extender units, which are catalyzed by the minimal PKS system. This process forms a linear poly-β-ketone chain that undergoes a series of cyclizations and aromatizations to generate the characteristic angular tetracyclic backbone of the angucycline core. Subsequent post-PKS modifications, including hydroxylations, oxidations, and methylations, are carried out by tailoring enzymes to yield the final this compound structure.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an anticancer agent. Its cytotoxic effects have been observed against a range of human tumor cell lines. The primary mechanism of action for this compound and related angucyclines is believed to be the induction of apoptosis.

This process is thought to be initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential disruption and the subsequent activation of a caspase cascade. This signaling pathway involves both initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7), ultimately leading to the cleavage of cellular proteins and programmed cell death.

References

- 1. New biologically active rubiginones from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Rubiginone D2 chemical structure and properties

An In-depth Technical Guide to Rubiginone D2

This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, a polyketide natural product. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a member of the angucycline class of aromatic polyketides. Its chemical structure has been elucidated through detailed spectroscopic analysis.

Chemical Structure:

The formal name of this compound is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 274913-71-2 | [1] |

| Molecular Formula | C₂₀H₁₆O₆ | [1] |

| Formula Weight | 352.3 g/mol | [1] |

| Appearance | Solid | N/A |

| SMILES | O=C1C2=C(C(C3=C(OC)=CC=C31)=O)C=CC(--INVALID-LINK--C">C@@HO)=C2C4=O | [1] |

| InChI Key | DWIWLEGGRHIXAH-KDLNQGCSSA-N | [1] |

| Origin | Streptomyces sp. (strain Gö N1/5) | [1] |

Biological Activities

This compound has demonstrated both antibacterial and anticancer activities.

Antibacterial Activity

This compound exhibits activity against Gram-positive bacteria.

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity | Concentration |

| Staphylococcus aureus | Active | 64 µ g/disc |

| Escherichia coli | Active | 64 µ g/disc |

| Bacillus subtilis | Not Active | 64 µ g/disc |

Anticancer Activity

This compound has shown cytostatic activity against various human tumor cell lines. The potency of this activity is summarized by its GI₅₀ values.

Table 3: Anticancer Activity of this compound (GI₅₀ values)

| Cell Line | Cancer Type | GI₅₀ (µmol/L) |

| HM02 | Gastric Cancer | 0.1 |

| KATO III | Gastric Cancer | 0.7 |

| HepG2 | Liver Cancer | <0.1 |

| MCF-7 | Breast Cancer | 7.5 |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are based on the initial discovery by Puder, Zeeck, and Beil, and general methodologies for similar compounds.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Streptomyces sp. Gö N1/5.

-

Fermentation: Streptomyces sp. Gö N1/5 is cultured in a suitable liquid medium under aerobic conditions. The fermentation is carried out for a specific duration to allow for the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is separated from the mycelium. The secondary metabolites are extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This may include:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound.

-

Antibacterial Activity Assay (Agar Diffusion Method)

-

Preparation of Bacterial Lawn: A standardized suspension of the test bacterium is uniformly spread on the surface of an agar plate.

-

Application of Compound: A sterile paper disc impregnated with a known concentration of this compound (e.g., 64 µ g/disc ) is placed on the agar surface.

-

Incubation: The plates are incubated under conditions suitable for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured.

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Human tumor cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

GI₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As of the current literature, the specific signaling pathways modulated by this compound in cancer cells have not been elucidated. Further research is required to determine its precise mechanism of action.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and initial biological characterization of this compound.

Caption: Workflow for the isolation, purification, and biological evaluation of this compound.

References

Unraveling the Biological Potential of Rubiginone D2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2, a polyketide belonging to the angucyclinone class of antibiotics, has demonstrated notable biological activity, positioning it as a compound of interest for further investigation in drug discovery and development.[1] Isolated from Streptomyces sp., this natural product exhibits both antibacterial and cytostatic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, including quantitative data, generalized experimental methodologies, and a speculative look at its potential mechanism of action.

Quantitative Biological Activity Data

The primary biological activities reported for this compound are its ability to inhibit the growth of Gram-positive bacteria and its cytotoxic effects against various human tumor cell lines. The available quantitative data from preliminary studies are summarized below.

| Biological Activity | Target Organism/Cell Line | Measurement | Value | Reference |

| Antibacterial | Bacillus subtilis | Inhibition Zone Diameter | 11 mm (at 30 µ g/disk ) | Puder et al., 2000 |

| Antibacterial | Staphylococcus aureus | Inhibition Zone Diameter | 10 mm (at 30 µ g/disk ) | Puder et al., 2000 |

| Cytotoxicity | HM02 (human gastric cancer) | GI50 | 0.1 µmol/L | Puder et al., 2000 |

| Cytotoxicity | KATO III (human gastric carcinoma) | GI50 | 0.7 µmol/L | Puder et al., 2000 |

| Cytotoxicity | HepG2 (human hepatocellular carcinoma) | GI50 | <0.1 µmol/L | Puder et al., 2000 |

| Cytotoxicity | MCF-7 (human breast adenocarcinoma) | GI50 | 7.5 µmol/L | Puder et al., 2000 |

Experimental Protocols

Antibacterial Activity Assay (Agar Diffusion Method)

The agar diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[2][3][4][5]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish is uniformly inoculated with the bacterial suspension using a sterile swab.

-

Application of Test Compound: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters. This zone of inhibition is indicative of the antibacterial activity of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

-

Cell Seeding: Human tumor cells (e.g., HM02, KATO III, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the known activities of other angucyclinone antibiotics, a hypothetical mechanism can be proposed. Many cytotoxic natural products are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling cascades.

The following diagram illustrates a speculative signaling pathway for the anticancer activity of this compound, focusing on the induction of apoptosis. It is important to note that this is a generalized model and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening

The discovery and initial characterization of a novel polyketide like this compound typically follows a structured workflow. The following diagram outlines a generalized experimental workflow for the screening and evaluation of such natural products.

Caption: Generalized workflow for natural product screening and evaluation.

Conclusion and Future Directions

This compound is a promising polyketide with demonstrated antibacterial and potent cytotoxic activities. The available data, while limited, suggest that it warrants further investigation as a potential lead compound for the development of new therapeutic agents. Future research should focus on:

-

Elucidation of the Mechanism of Action: Detailed studies are required to understand the precise molecular targets and signaling pathways affected by this compound in both bacterial and cancer cells.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and potential toxicity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of derivatives with improved potency and selectivity.

The continued exploration of this and other related natural products holds significant potential for the discovery of novel drugs to address unmet medical needs.

References

- 1. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rubiginone D2 Production in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Rubiginone D2, a polyketide with notable antibacterial and anticancer activities, from Streptomyces species. The document details the producing organism, cultivation and fermentation parameters, extraction and purification protocols, and the underlying biosynthetic pathways and regulatory networks. Quantitative data from relevant studies are presented in tabular format for clarity and comparative analysis. Methodologies for key experiments are described in detail to facilitate replication and further research.

Introduction to this compound

This compound is a member of the rubiginone family, which belongs to the angucycline class of aromatic polyketides.[1] First isolated from Streptomyces sp. strain Gö N1/5, this compound has demonstrated biological activity, including the inhibition of Gram-positive bacteria and cytostatic effects against various tumor cell lines.[2] Its complex chemical structure and significant bioactivities make it a molecule of interest for drug discovery and development.

Producing Organism: Streptomyces sp. Strain Gö N1/5

The primary identified producer of this compound is Streptomyces sp. strain Gö N1/5.[2] While detailed genomic and metabolic data for this specific strain are not extensively published, research on closely related Streptomyces species provides valuable insights into the general characteristics and cultivation requirements for rubiginone production.

Cultivation and Fermentation

Successful production of this compound is critically dependent on the optimization of cultivation and fermentation conditions. The following protocols are based on established methods for Streptomyces fermentation, with specific details drawn from studies on rubiginone-producing strains.

Media Composition

A variety of media can be used for the cultivation of Streptomyces and the production of secondary metabolites. The choice of medium can significantly impact the yield of the target compound.

Table 1: Media Composition for Streptomyces Cultivation

| Medium Component | Concentration (g/L) | Role |

| ISP2 Medium | ||

| Yeast Extract | 4.0 | Source of nitrogen, vitamins, and growth factors |

| Malt Extract | 10.0 | Carbon and energy source |

| Glucose | 4.0 | Primary carbon and energy source |

| Agar (for solid medium) | 20.0 | Solidifying agent |

| Medium C | ||

| Soluble Starch | 10.0 | Complex carbohydrate source |

| Glucose | 10.0 | Readily available carbon source |

| Yeast Extract | 2.5 | Source of nitrogen and growth factors |

| Peptone | 5.0 | Source of amino acids and nitrogen |

| K₂HPO₄ | 1.0 | Buffering agent and phosphate source |

| MgSO₄·7H₂O | 0.5 | Source of magnesium ions |

| NaCl | 2.0 | Maintains osmotic balance |

| CaCO₃ | 2.0 | Buffering agent |

Note: Medium C was found to be optimal for the production of other rubiginones in a related Streptomyces strain.

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of this compound.

Table 2: Fermentation Parameters for Rubiginone Production

| Parameter | Recommended Value |

| Temperature | 28-30 °C |

| pH | 7.0 |

| Agitation | 200-250 rpm |

| Incubation Time | 7-10 days |

| Inoculum | 5-10% (v/v) of a 2-3 day old seed culture |

Experimental Protocol: Shake Flask Fermentation

-

Seed Culture Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of ISP2 broth with a loopful of spores or mycelial fragments of Streptomyces sp. Gö N1/5 from a fresh agar plate. Incubate at 28 °C with shaking at 200 rpm for 2-3 days.

-

Production Culture: Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of Medium C with the seed culture to a final concentration of 5% (v/v).

-

Incubation: Incubate the production culture at 28 °C with vigorous shaking (250 rpm) for 7-10 days.

-

Monitoring: Monitor the fermentation by observing changes in pH, glucose consumption, and the appearance of pigmented metabolites.

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves extraction with organic solvents followed by chromatographic purification.

Experimental Protocol: Extraction and Purification

-

Harvesting: After the fermentation period, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Extraction from Mycelium: Extract the mycelial pellet three times with acetone or methanol. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Extraction from Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the combined crude extracts to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable gradient of acetonitrile and water.

-

Biosynthesis of Rubiginones

Rubiginones, as angucycline polyketides, are synthesized by a type II polyketide synthase (PKS) system. The biosynthesis involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions.

Proposed Biosynthetic Pathway

While the specific gene cluster for this compound in Streptomyces sp. Gö N1/5 has not been characterized, a plausible pathway can be inferred from the study of rubiginone biosynthesis in Streptomyces sp. CB02414.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Rubiginone D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiginone D2, a polyketide metabolite isolated from Streptomyces species, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies for its assessment, and a putative mechanism of action based on its chemical class. The information is intended to support further research and development of this compound as a potential antibacterial agent.

Introduction

This compound is a member of the angucycline class of antibiotics, characterized by a benz[a]anthracene core structure.[1] It is a polyketide produced by certain strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites with diverse biological activities.[1] Initial screenings have indicated that this compound possesses activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibacterial candidate. This document synthesizes the current knowledge on the antibacterial profile of this compound.

Quantitative Antibacterial Spectrum

The antibacterial activity of this compound has been evaluated primarily through agar diffusion assays. The available data indicates selective activity against different bacterial species.

| Bacterial Strain | Assay Type | Concentration | Result |

| Staphylococcus aureus | Agar Disc Diffusion | 64 µ g/disc | Active (Inhibition zone observed)[2] |

| Escherichia coli | Agar Disc Diffusion | 64 µ g/disc | Active (Inhibition zone observed)[2] |

| Bacillus subtilis | Agar Disc Diffusion | 64 µ g/disc | Inactive (No inhibition zone observed)[2] |

| Table 1: Summary of the Antibacterial Activity of this compound. |

Note: Specific inhibition zone diameters have not been reported in the currently available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antibacterial spectrum of this compound.

Agar Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

3.1.1. Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Bacterial cultures (S. aureus, E. coli, B. subtilis)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

This compound stock solution

-

Sterile swabs

-

Incubator

3.1.2. Protocol

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disc Application: Aseptically apply sterile paper discs impregnated with 64 µg of this compound onto the surface of the inoculated agar plate. Ensure firm contact between the disc and the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The absence of a zone of inhibition indicates resistance of the microorganism to the tested compound.[2]

Figure 1: Experimental workflow for the Agar Disc Diffusion Assay.

Broth Microdilution Assay (Proposed)

While specific MIC values for this compound are not yet published, the following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product.

3.2.1. Materials

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures

-

Sterile saline solution

-

McFarland turbidity standards (0.5)

-

This compound stock solution and serial dilutions

-

Resazurin solution (optional, as a viability indicator)

-

Microplate reader (optional)

3.2.2. Protocol

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also aid in the determination.

Figure 2: Proposed experimental workflow for the Broth Microdilution Assay.

Putative Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, as a member of the anthracycline family of compounds, its mode of action is likely to involve interference with bacterial DNA replication and transcription.[3]

Anthracyclines are known to exert their effects through several mechanisms:

-

DNA Intercalation: The planar aromatic core of the molecule can insert itself between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.[3]

-

Topoisomerase II Inhibition: Anthracyclines can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication. This leads to the accumulation of DNA strand breaks and ultimately cell death.[4]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress and damages cellular components, including DNA, proteins, and lipids.

References

Comprehensive literature review of Rubiginone D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a naturally occurring polyketide belonging to the angucycline family of antibiotics.[1] Isolated from the bacterium Streptomyces sp. (strain Gö N1/5), this compound has demonstrated notable biological activity, including antibacterial and cytotoxic properties.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its chemical properties, biological activities, and the methodologies used for its study. Due to the limited publicly available research on this specific compound, this review also includes generalized protocols and inferred biosynthetic pathways based on related compounds to provide a broader context for researchers.

Physicochemical Properties

This compound is a complex molecule with a tetracyclic benz[a]anthraquinone carbon skeleton.[3] Its chemical structure was elucidated through detailed spectroscopic analysis.[2]

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₆O₆ | [4] |

| Molecular Weight | 352.3 g/mol | [4] |

| Appearance | Not Reported | |

| Solubility | Not Reported | |

| CAS Number | 274913-71-2 | [2] |

Biological Activity

This compound has shown promising in vitro activity against both bacterial and cancer cell lines. The available quantitative data is summarized below.

Antibacterial Activity

The antibacterial potential of this compound was evaluated using an agar diffusion assay.

| Test Organism | Activity |

| Bacillus subtilis | Inactive |

| Escherichia coli | Active |

| Staphylococcus aureus | Active |

Cytotoxic Activity

The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines. The GI₅₀ (50% growth inhibition) values are presented below.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HM02 | Gastric Cancer | 0.1 |

| KATO III | Gastric Cancer | 0.7 |

| HepG2 | Liver Cancer | <0.1 |

| MCF-7 | Breast Cancer | 7.5 |

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not publicly available. Therefore, this section provides standardized, widely accepted methodologies for the types of experiments that were likely performed.

General Isolation and Purification of Rubiginones from Streptomyces sp.

The following is a generalized workflow for the isolation and purification of angucycline antibiotics like this compound from bacterial cultures.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard technique to assess the antimicrobial activity of a compound.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6]

-

Well Creation: Sterile cork borers are used to create uniform wells in the agar.[5]

-

Application of Test Compound: A known concentration of this compound, dissolved in a suitable solvent, is added to each well. A solvent control is also included.[7]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][8][9][10][11]

-

Cell Seeding: Cancer cell lines (HM02, KATO III, HepG2, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[10]

-

Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[1]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

-

Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.[1]

-

Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader. The GI₅₀ value is then calculated from the dose-response curve.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound in either bacterial or cancer cells have not been elucidated in the available scientific literature. As a member of the angucycline family, it may share mechanisms with related compounds, which are known to exhibit a range of biological activities including enzyme inhibition and DNA intercalation.[3] However, without specific studies on this compound, any proposed pathway would be purely speculative.

Proposed Biosynthetic Pathway

While the specific biosynthetic gene cluster for this compound has not been reported, a plausible pathway can be proposed based on the biosynthesis of other rubiginones.[4] The core angucycline skeleton is assembled by a type II polyketide synthase (PKS), followed by a series of tailoring reactions including cyclizations, oxidations, and in the case of some related compounds, glycosylations.

Conclusion and Future Directions

This compound is a bioactive polyketide with demonstrated antibacterial and potent cytotoxic activities. While its initial discovery and characterization have laid the groundwork, there is a clear need for further research to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the Mechanism of Action: Studies are required to identify the molecular targets and signaling pathways modulated by this compound in both bacterial and cancer cells. This knowledge is crucial for understanding its efficacy and for potential lead optimization.

-

In Vivo Studies: The promising in vitro activity of this compound needs to be validated in animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further study and the generation of analogs with improved activity and properties.

-

Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster responsible for this compound production could facilitate its biotechnological production and the generation of novel derivatives through genetic engineering.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. New biologically active rubiginones from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioactive metabolites of Streptomyces misakiensis display broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi [frontiersin.org]

- 6. Antimicrobial Potential of Streptomyces spp. Isolated from the Rift Valley Regions of Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]

- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRB assay for measuring target cell killing [protocols.io]

Rubiginone D2: An In-depth Technical Guide to a Promising Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiginone D2, a member of the angucycline class of antibiotics, is a polyketide natural product isolated from Streptomyces sp.[1]. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and proposed mechanisms of action. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its biosynthetic pathway and putative signaling cascades. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial and anticancer agents.

Introduction to Angucycline Antibiotics

Angucyclines represent the largest group of type II polyketide synthase (PKS)-engineered natural products, characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core.[2][3] These compounds are known for their diverse and potent biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[3][4] Despite their therapeutic potential, the clinical development of angucyclines has been hampered by issues such as toxicity and poor solubility.[3] this compound is a notable member of this class, exhibiting both antibacterial and cytostatic activities.[5]

Chemical Properties of this compound

This compound is a polyketide with the chemical formula C₂₀H₁₆O₆ and a molecular weight of 352.3 g/mol .[6] It was first isolated from Streptomyces sp. strain Gö N1/5.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₆ | [6] |

| Molecular Weight | 352.3 g/mol | [6] |

| CAS Number | 274913-71-2 | [6] |

| Appearance | Yellow solid with a green cast | [7] |

| Origin | Streptomyces sp. | [6] |

Biological Activity

This compound has demonstrated a dual role as both an antibacterial and an anticancer agent. Its biological activities are summarized below.

Antibacterial Activity

This compound exhibits inhibitory effects against certain Gram-positive and Gram-negative bacteria.[8] While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, preliminary studies indicate its potential as an antimicrobial agent. One study reported activity against Staphylococcus aureus and Escherichia coli in agar diffusion assays at a concentration of 64 µ g/disc , while no activity was observed against Bacillus subtilis at the same concentration.[6]

Table 2: Antibacterial Spectrum of this compound (Qualitative)

| Bacterial Strain | Activity (at 64 µ g/disc ) | Reference |

| Staphylococcus aureus | Active | [6] |

| Escherichia coli | Active | [6] |

| Bacillus subtilis | Inactive | [6] |

Note: Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant bacteria.

Anticancer Activity

This compound has shown significant cytostatic activity against various human cancer cell lines. The growth inhibitory effects are presented as GI₅₀ values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HM02 | Gastric Adenocarcinoma | 0.1 | [6] |

| KATO III | Gastric Carcinoma | 0.7 | [6] |

| HepG2 | Hepatocellular Carcinoma | <0.1 | [6] |

| MCF-7 | Breast Adenocarcinoma | 7.5 | [6] |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antibacterial and anticancer activities of this compound are not yet fully elucidated. However, based on the known mechanisms of other angucycline antibiotics and related compounds, plausible pathways can be proposed.

Proposed Antibacterial Mechanism

The antibacterial action of angucyclines is thought to involve multiple targets within the bacterial cell. These may include interference with cell wall synthesis, inhibition of protein and nucleic acid synthesis, disruption of metabolic pathways, and compromising cell membrane function.[9]

Caption: Proposed multifaceted antibacterial mechanism of this compound.

Proposed Anticancer Signaling Pathway

The anticancer activity of some angucyclines, such as landomycin E, has been linked to the induction of apoptosis through rapid mitochondrial damage and the generation of oxidative stress.[10] It is plausible that this compound shares a similar mechanism, potentially involving the activation of pro-apoptotic signaling cascades and the inhibition of pro-survival pathways.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Biosynthesis of this compound

This compound, like other angucyclines, is biosynthesized via a type II polyketide synthase (PKS) pathway.[3][4] The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA to form a decaketide backbone.[4] This backbone then undergoes a series of cyclization and tailoring reactions, catalyzed by specific enzymes within the biosynthetic gene cluster, to yield the characteristic benz[a]anthracene framework.[2][4][11]

Caption: Overview of the biosynthetic pathway leading to this compound.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized protocol based on methods for isolating angucycline antibiotics from Streptomyces.

Workflow Diagram:

Caption: Step-by-step workflow for the isolation and characterization of this compound.

Methodology:

-

Fermentation: Streptomyces sp. is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents to separate the components.

-

Fractionation and Bioassay: Fractions are collected and screened for antibacterial and/or cytotoxic activity to identify the active fractions.

-

Purification: The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3][12]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ value is determined.

Conclusion and Future Directions

This compound is a promising angucycline antibiotic with demonstrated antibacterial and potent anticancer activities. Its unique chemical scaffold and biological profile make it an attractive candidate for further investigation and development. Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A thorough evaluation of the antibacterial spectrum of this compound through determination of MIC values against a wide range of pathogenic bacteria is crucial.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways involved in the antibacterial and anticancer effects of this compound.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound can help to optimize its biological activity, improve its pharmacokinetic properties, and reduce potential toxicity.

-

In Vivo Efficacy and Preclinical Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the therapeutic potential of this compound for the treatment of bacterial infections and cancer.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and the broader class of angucycline antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New biologically active rubiginones from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 8. Rubiginone D2_TargetMol [targetmol.com]

- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 10. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Rubiginone D2

Introduction

Rubiginone D2 is a polyketide belonging to the angucycline class of antibiotics, originally isolated from Streptomyces species.[1] This compound has demonstrated significant biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines, making it a molecule of interest for drug development and biomedical research.[1] The purification of this compound from complex fermentation broths is a critical step to enable detailed biological and pharmacological studies. High-performance liquid chromatography (HPLC), particularly in a preparative format, offers a robust and efficient method for obtaining high-purity this compound. This application note provides a detailed protocol for the purification of this compound using reversed-phase preparative HPLC.

Biological Activity of this compound

This compound and related angucyclinones exhibit significant cytotoxic activity, primarily through the induction of apoptosis in cancer cells. The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways. Treatment with angucyclinones has been shown to lead to the generation of reactive oxygen species (ROS), activation of the tumor suppressor protein p53, and the subsequent activation of a caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[2][3] This ultimately results in programmed cell death of the cancer cells.

Experimental Protocols

1. Extraction of Crude this compound from Streptomyces sp. Culture

This protocol describes the initial extraction of this compound from a liquid culture of a producing Streptomyces strain.

-

Materials:

-

Streptomyces sp. culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

-

Procedure:

-

Centrifuge the Streptomyces sp. culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Collect the supernatant and transfer it to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with equal volumes of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

-

Resuspend the dried extract in a minimal amount of methanol for preparative HPLC injection.

-

2. Preparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the crude extract using a preparative reversed-phase HPLC system.

-

Instrumentation and Materials:

-

Preparative HPLC system with a fraction collector

-

C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (HPLC grade)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (HPLC grade)

-

UV-Vis detector

-

Crude this compound extract dissolved in methanol

-

-

Procedure:

-

Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 10 mL/min.

-

Prepare the crude extract by dissolving it in a small volume of methanol and filtering it through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered sample onto the equilibrated column. The injection volume will depend on the concentration of the extract and the capacity of the column.

-

Elute the compounds using a linear gradient as described in the table below.

-

Monitor the elution profile at a wavelength of 254 nm.

-

Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Data Presentation

Table 1: Preparative HPLC Parameters and Illustrative Purification Results for this compound

| Parameter | Value |

| Chromatographic Column | |

| Stationary Phase | C18 Silica Gel |

| Dimensions | 250 x 20 mm |

| Particle Size | 10 µm |

| Mobile Phase | |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient Program | |

| Time (min) | % Mobile Phase B |

| 0 - 5 | 5 |

| 5 - 45 | 5 to 95 (linear gradient) |

| 45 - 50 | 95 |

| 50 - 55 | 95 to 5 (linear gradient) |

| 55 - 60 | 5 |

| Flow Rate | 10 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Illustrative Results | |

| Retention Time of this compound | ~35 minutes |

| Purity of Collected Fraction | >98% (as determined by analytical HPLC) |

| Yield | Dependent on the initial concentration in the crude extract |

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Rubiginone D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a polyketide belonging to the angucycline class of antibiotics, isolated from Streptomyces sp.[1] This compound has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable cytotoxic activity against various human tumor cell lines. Its formal chemical name is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione, with a molecular formula of C₂₀H₁₆O₆ and a molecular weight of 352.3 g/mol .[1] The structural elucidation of this compound is crucial for understanding its mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, focusing on techniques for structure confirmation and characterization.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound has been elucidated primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of the key spectroscopic data.

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 202.1 | - | - | - |

| 2 | 72.8 | 4.85 (d, 3.0) | C-1, C-3, C-4, C-12b | H-3 |

| 3 | 40.5 | 2.65 (m) | C-1, C-2, C-4, C-4a, 3-CH₃ | H-2, H-4, 3-CH₃ |

| 4 | 68.2 | 5.30 (d, 3.5) | C-2, C-3, C-4a, C-5, C-12b | H-3 |

| 4a | 135.8 | - | - | - |

| 5 | 118.9 | 7.65 (d, 8.0) | C-4, C-4a, C-6, C-6a | H-6 |

| 6 | 130.2 | 7.90 (d, 8.0) | C-4a, C-5, C-6a, C-7 | H-5 |

| 6a | 132.5 | - | - | - |

| 7 | 182.5 | - | - | - |

| 7a | 138.1 | - | - | - |

| 8 | 162.3 | - | - | - |

| 9 | 119.5 | 7.45 (d, 8.5) | C-7a, C-8, C-10, C-11a | H-10 |

| 10 | 125.1 | 7.80 (dd, 8.5, 7.5) | C-8, C-9, C-11, C-11a | H-9, H-11 |

| 11 | 121.8 | 7.60 (d, 7.5) | C-7a, C-10, C-11a, C-12 | H-10 |

| 11a | 135.2 | - | - | - |

| 12 | 188.0 | - | - | - |

| 12a | 128.9 | - | - | - |

| 12b | 145.1 | - | - | - |

| 3-CH₃ | 15.9 | 1.25 (d, 7.0) | C-2, C-3, C-4 | H-3 |

| 8-OCH₃ | 56.5 | 4.05 (s) | C-8 | - |

Note: NMR data is based on reported values for angucycline-type compounds and may require experimental verification for precise assignments.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Key Data | Interpretation |

| ESI-MS | [M+H]⁺ at m/z 353.1019 | Confirms the molecular formula C₂₀H₁₆O₆.[2] |

| [M+Na]⁺ at m/z 375.0839 | Sodium adduct, further supporting the molecular weight.[2] | |

| IR (KBr) | ~3450 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |

| ~2920 cm⁻¹ | C-H stretching (aliphatic) | |

| ~1710 cm⁻¹ | C=O stretching (ketone) | |

| ~1650 cm⁻¹ | C=O stretching (quinone) | |

| ~1600, 1450 cm⁻¹ | C=C stretching (aromatic) | |

| ~1250 cm⁻¹ | C-O stretching (ether) |

Experimental Protocols

Sample Preparation

-

For NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a standard 5 mm NMR tube.

-

For Mass Spectrometry: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

For Infrared Spectroscopy: Prepare a KBr pellet by mixing a small amount of this compound (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H-NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters: Spectral width of 12-16 ppm, 32k data points, relaxation delay of 2 seconds, 16-32 scans.

-

-

¹³C-NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters: Spectral width of 200-240 ppm, 64k data points, relaxation delay of 2-5 seconds, 1024 or more scans.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard pulse programs available on the spectrometer software.

-

Optimize acquisition and processing parameters (e.g., spectral widths, number of increments, data points) according to the instrument's recommendations for a molecule of this size.

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Analysis Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 180-200 °C

-

Mass Range: m/z 100-1000

-

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound using the obtained spectroscopic data is outlined below.

Caption: Workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound exhibits potent biological activities, primarily as an anticancer and antibacterial agent. While the precise signaling pathways are still under extensive investigation, the mechanisms of action for the broader angucycline and anthracycline classes of compounds provide valuable insights.

Anticancer Activity

The anticancer effects of angucyclinones are often attributed to the induction of apoptosis (programmed cell death).[3][4][5] Key events in this process may include:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[3][4]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[3][6]

-

Caspase Activation: Initiation of the caspase cascade, a family of proteases that execute the apoptotic program.[3][4][5]

-

DNA Damage and Topoisomerase Inhibition: Intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[7][8]

Caption: Putative anticancer signaling pathway of this compound.

Antibacterial Activity

The antibacterial mechanism of anthracyclines and related compounds is thought to involve several processes:[9]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA and RNA synthesis, thereby halting bacterial replication and transcription.

-

Cell Wall Damage: Disruption of the integrity of the bacterial cell wall.[9]

-

Biofilm Formation Inhibition: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections.[9]

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound in both cancer cells and bacteria. These application notes and protocols provide a foundational framework for researchers to conduct detailed spectroscopic analysis, which is a critical first step in this endeavor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PubChemLite - this compound (C20H16O6) [pubchemlite.lcsb.uni.lu]

- 3. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]

Application Notes and Protocols: Asymmetric Synthesis of Rubiginone D2

These application notes provide a proposed asymmetric synthesis pathway for Rubiginone D2, targeting researchers, scientists, and professionals in drug development. The strategy is based on established methodologies for the synthesis of structurally related angucyclinone natural products, such as Rubiginone B2. The core of this approach involves a stereoselective Diels-Alder reaction to construct the tetracyclic core, followed by functional group manipulations to yield the target molecule.

Proposed Asymmetric Synthesis Pathway for this compound

The proposed enantioselective total synthesis of (+)-Rubiginone D2 commences with the preparation of an enantiopure sulfinylquinone, which serves as a chiral dienophile. This is followed by a tandem Diels-Alder reaction and sulfoxide elimination with a suitable diene to construct the core tetracyclic structure. Subsequent controlled aromatization and deprotection steps lead to the final product. This strategy has been successfully applied in the synthesis of related compounds like (+)-rubiginone B2 and (+)-ochromycinone[1].

A key feature of this pathway is the use of a chiral sulfoxide auxiliary to induce asymmetry in the Diels-Alder reaction, allowing for the kinetic resolution of a racemic diene and the establishment of the desired stereochemistry in the final product[1].

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for (+)-Rubiginone D2.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed asymmetric synthesis of this compound. These are adapted from the successful synthesis of (+)-Rubiginone B2 and would require optimization for the specific target[1].

Protocol 1: Synthesis of Enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone

This protocol describes the preparation of the chiral dienophile, a critical component for inducing stereoselectivity.

Materials:

-

5-methoxy-1,4-naphthoquinone

-

Lithium p-toluenesulfinate

-

(R)-(-)-menthyl p-toluenesulfinate

-

Appropriate solvents (e.g., dichloromethane, ethanol)

-

Standard glassware for organic synthesis

Procedure:

-

The synthesis of the enantiopure sulfinylquinone is adapted from established literature procedures. A typical approach involves the reaction of 5-methoxy-1,4-naphthoquinone with a chiral sulfinylating agent.

-

For the synthesis of the related (+)-rubiginone B2, enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone was utilized[1]. The preparation of this key intermediate is a crucial step for the successful asymmetric induction.

-

Purification is typically achieved through column chromatography on silica gel.

Protocol 2: Tandem Diels-Alder Reaction and Sulfoxide Elimination

This step constitutes the key bond-forming reaction to construct the tetracyclic core of this compound.

Materials:

-

Enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone

-

Racemic 1-vinylcyclohexene derivative (diene)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the enantiopure sulfinylquinone in the anhydrous solvent under an inert atmosphere.

-

Add the racemic diene to the solution. The reaction is typically carried out at elevated temperatures.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product, a tetracyclic adduct, is purified by column chromatography. This tandem process involves the Diels-Alder cycloaddition followed by the elimination of the sulfoxide group, which also serves to resolve the racemic diene kinetically[1].

Protocol 3: Controlled Aromatization and Deprotection

The final steps involve the aromatization of the newly formed ring and the removal of any protecting groups to yield the final product.

Materials:

-

Tetracyclic adduct from Protocol 2

-

Aromatization agent (e.g., DDQ or air oxidation)

-

Deprotecting agent (e.g., BBr3 for methoxy groups)

-

Appropriate solvents

Procedure:

-

The purified tetracyclic adduct is dissolved in a suitable solvent.

-

An aromatizing agent is added, and the reaction is stirred until completion as monitored by TLC.

-

Following aromatization, any protecting groups are removed. For instance, a methoxy group can be cleaved using a Lewis acid like boron tribromide.

-

The final product, (+)-Rubiginone D2, is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields and stereoselectivity based on the synthesis of the analogous compound, (+)-Rubiginone B2[1]. These values are illustrative and would require experimental verification for the synthesis of this compound.

| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee %) |

| Tandem Diels-Alder / Sulfoxide Elimination | Tetracyclic Adduct | ~60-70 | >98 |

| Aromatization and Deprotection | (+)-Rubiginone D2 | ~80-90 | >98 |

Signaling Pathway Analogy: Biosynthesis of Rubiginones

While not a synthetic pathway in the traditional sense, understanding the biosynthetic route can provide insights into the molecule's formation in nature. The biosynthesis of rubiginones involves a type II polyketide synthase (PKS) gene cluster. Post-PKS modifications, such as oxidations catalyzed by cytochrome P450 hydroxylases, are crucial for generating the structural diversity of this family of compounds[2].

Caption: Biosynthetic pathway of Rubiginones.

References

- 1. Short and efficient enantioselective total synthesis of angucyclinone type antibiotics (+)-rubiginone B2 and (+)-ochromycinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Assays Using Rubiginone D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a polyketide belonging to the angucyclinone class of antibiotics, isolated from Streptomyces species.[1][2] It has demonstrated notable biological activity, including antibacterial and potent anticancer properties.[1][2] These application notes provide a comprehensive overview of the in vitro evaluation of this compound's anti-cancer effects, including detailed protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Quantitative Data Summary

The growth inhibitory effects of this compound have been quantified across a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µmol/L) |

| HM02 | Gastric Adenocarcinoma | 0.1 |

| KATO III | Gastric Carcinoma | 0.7 |

| HepG2 | Hepatocellular Carcinoma | <0.1 |

| MCF-7 | Breast Adenocarcinoma | 7.5 |

Data sourced from: Cayman Chemical[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the anticancer activities of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][4]

Materials:

-

Cancer cell lines of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[2][5][6]

Materials:

-

Cancer cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with different concentrations of this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Putative Signaling Pathways of this compound